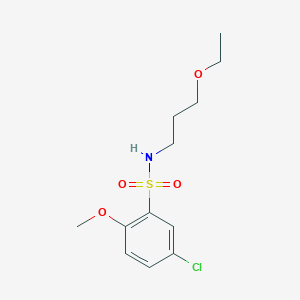
5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-715, is a chemical compound that has been extensively studied in scientific research. It is a selective inhibitor of the p38 MAP kinase, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis.
Wirkmechanismus
5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide selectively inhibits the activity of p38 MAP kinase by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the suppression of various cellular processes that are regulated by p38 MAP kinase. 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to be highly selective for p38 MAP kinase, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in cells and in vivo. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to the attenuation of inflammation. 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide can also inhibit the differentiation of various cell types, including osteoclasts, adipocytes, and myoblasts. In addition, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of p38 MAP kinase, with minimal off-target effects. It is also cell-permeable and can be easily administered to cells and animals. However, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has some limitations as well. It has a relatively short half-life in vivo, which requires frequent dosing to maintain its inhibitory effect. In addition, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide can cause off-target effects in some cell types, such as hepatocytes.
Zukünftige Richtungen
There are several future directions for the study of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide. First, further investigation is needed to elucidate the molecular mechanisms underlying the effects of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide on various cellular processes. Second, the therapeutic potential of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide for various diseases needs to be explored in more detail, including cancer, cardiovascular diseases, and neurodegenerative diseases. Third, the development of more potent and selective inhibitors of p38 MAP kinase based on the structure of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide is an important area of research. Finally, the optimization of the pharmacokinetic properties of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide for clinical use is a critical step towards its translation into the clinic.
Conclusion:
In conclusion, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide is a selective inhibitor of p38 MAP kinase that has been extensively studied in scientific research. It has various biochemical and physiological effects in cells and in vivo, and has potential therapeutic applications for various diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. First, 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride is reacted with 2-thiophenemethylamine to form the corresponding sulfonamide. The resulting compound is then treated with sodium hydride and methyl iodide to introduce the methoxy group. Finally, the product is purified by column chromatography to obtain 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide in high purity.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound to investigate the role of p38 MAP kinase in various biological processes. It has been shown to inhibit the activation of p38 MAP kinase in cells and in vivo, leading to the suppression of inflammation, cell differentiation, and apoptosis. 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has also been used to study the molecular mechanisms underlying several diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
Produktname |
5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H21NO3S2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
4-methoxy-2-methyl-5-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H21NO3S2/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3 |
InChI-Schlüssel |
XQBFMKUDSNTGPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CS2)C(C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CS2)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)







![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)